6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

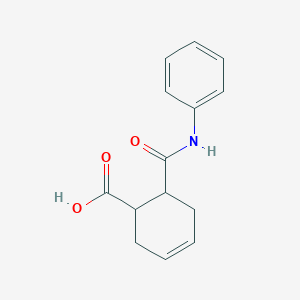

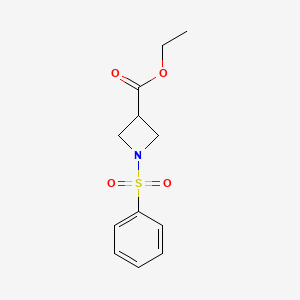

“6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to other compounds such as “6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid” and “6-Phenethylcarbamoyl-cyclohex-3-ene-carboxylic acid” which have similar structures .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban, was achieved through biocatalysis. The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .Molecular Structure Analysis

The molecular structure of “6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” can be analyzed based on its molecular formula C14H15NO3. It contains a cyclohexene ring, a phenylcarbamoyl group, and a carboxylic acid group .科学的研究の応用

Chemical Synthesis and Transformations

The Curtius rearrangement of cyclohex-3-ene carboxylic acid, a related compound to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, has been utilized for the synthesis of various carbamate derivatives, demonstrating the compound's value in synthetic organic chemistry. For instance, the rearrangement using diphenylphosphoryl azide leads to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, with further transformations allowing the creation of oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Chiral Resolution

The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been successfully achieved, yielding single configurational isomers with high optical purity. This indicates the potential of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and similar compounds in chiral chemistry applications (Li Yi-liang, 2013).

Pharmaceutical Applications

Optically active cyclohexene derivatives, like 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have shown potential as new antisepsis agents. For example, the synthesis of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, a cyclohexene antisepsis agent, highlights the importance of these compounds in medicinal chemistry (Yamada et al., 2006).

Receptor Agonists

Compounds like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have been used as hydroxyl-carboxylic acid (HCA) receptor HCA2 agonists. Their derivatives' potency in activating HCA1, HCA2, and HCA3 receptors has been evaluated, indicating the pharmaceutical significance of these compounds (Bobiļeva et al., 2014).

Enantiomer Synthesis

The synthesis of stereochemically complex molecules from cyclohex-3-ene carboxylic acid derivatives illustrates the potential for creating diverse enantiomers for pharmaceutical and chemical applications. This includes the synthesis of functionalized cycloalkene skeletons, demonstrating the versatility of these compounds (Cong & Yao, 2006).

将来の方向性

特性

IUPAC Name |

6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSLIJHVJSMXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)